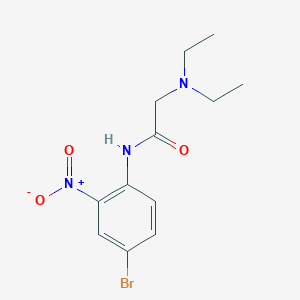
N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide
Übersicht
Beschreibung
N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide acts as a potent inhibitor of N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide by binding to the ATP-binding site of the enzyme. The inhibition of N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. The activation of these pathways has been shown to have various physiological and biochemical effects.
Biochemical and Physiological Effects:
N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell differentiation, inhibit cell proliferation, and promote apoptosis in various cell types. The compound has also been shown to have anti-inflammatory and neuroprotective effects. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide has several advantages for lab experiments. It is a potent and selective inhibitor of N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide, which makes it an ideal tool compound for studying the role of N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide in various cellular processes. The compound is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to its use. The compound has poor solubility in aqueous solutions, which can limit its use in some experiments. In addition, the compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide in scientific research. One direction is to study the role of N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide in the development and progression of various diseases. The compound has been shown to have potential therapeutic applications in neurodegenerative diseases, cancer, and diabetes. Another direction is to develop more potent and selective inhibitors of N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide based on the structure of N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide. Finally, the compound can be used in combination with other drugs to enhance their therapeutic effects.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide is widely used in scientific research as a tool compound to study the role of N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide in various cellular processes. It has been shown to inhibit N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide activity in vitro and in vivo, leading to the activation of downstream signaling pathways. The compound has been used to study the role of N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide in neurodegenerative diseases, cancer, diabetes, and other diseases.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-nitrophenyl)-2-(diethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O3/c1-3-15(4-2)8-12(17)14-10-6-5-9(13)7-11(10)16(18)19/h5-7H,3-4,8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREDVDPOTNGHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-nitrophenyl)-2-(diethylamino)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4078925.png)
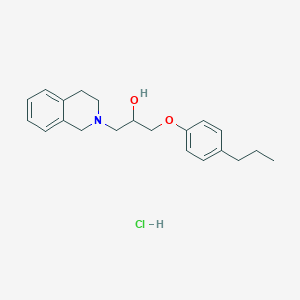
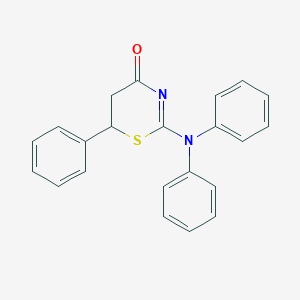
![1-(3,4-dimethoxyphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B4078940.png)

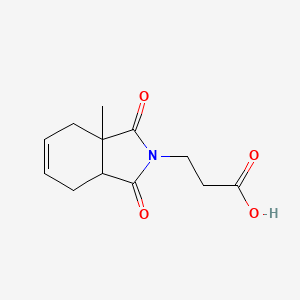
![ethyl 4-{2-[(2,4-dichlorobenzoyl)amino]-5-iodobenzoyl}-1-piperazinecarboxylate](/img/structure/B4078964.png)
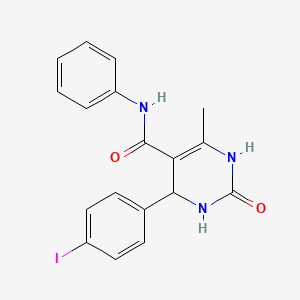
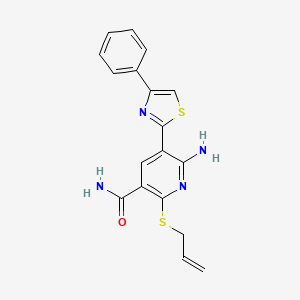
![3-{[2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]thio}propanenitrile](/img/structure/B4078993.png)
![N-[1-(1-adamantyl)ethyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide](/img/structure/B4079011.png)
![methyl [4-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B4079018.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B4079019.png)
![N-{[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4079022.png)